molecular formula C11H16O2 B349441 2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 10309-19-0

2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B349441
CAS No.: 10309-19-0
M. Wt: 180.24g/mol
InChI Key: ZZGALJOLYVMECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-methylenebicyclo[221]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid typically involves the use of specific starting materials and reaction conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

10309-19-0

Molecular Formula

C11H16O2

Molecular Weight

180.24g/mol

IUPAC Name

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C11H16O2/c1-7-8-4-5-11(6-8,9(12)13)10(7,2)3/h8H,1,4-6H2,2-3H3,(H,12,13)

InChI Key

ZZGALJOLYVMECF-UHFFFAOYSA-N

SMILES

CC1(C(=C)C2CCC1(C2)C(=O)O)C

Canonical SMILES

CC1(C(=C)C2CCC1(C2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.